molecular formula C12H15N3O3S B2927964 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-40-2

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2927964
CAS No.: 864927-40-2
M. Wt: 281.33
InChI Key: QDSRHEVCDLKHBH-UHFFFAOYSA-N
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Description

2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting with the appropriate thiophene derivatives. One common synthetic route includes the acylation of thiophene-2-carboxylic acid followed by subsequent reactions to introduce the acetamide and acetyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide may be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide

  • 2-Acetamido-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness: 2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its specific structural features, such as the presence of both acetamide and acetyl groups

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Properties

IUPAC Name

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-6(16)14-12-10(11(13)18)8-3-4-15(7(2)17)5-9(8)19-12/h3-5H2,1-2H3,(H2,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSRHEVCDLKHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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